molecular formula C10H11BrN2O B1407058 N-(3-amino-4-bromophenyl)cyclopropanecarboxamide CAS No. 1541604-04-9

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide

Cat. No. B1407058
CAS RN: 1541604-04-9
M. Wt: 255.11 g/mol
InChI Key: WGRBMDKUINDHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(3-amino-4-bromophenyl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 3-amino-4-bromophenyl group. The presence of the bromine atom and the amino group on the phenyl ring may influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“N-(3-amino-4-bromophenyl)cyclopropanecarboxamide” is a white to off-white powder with a melting point of approximately 176-182°C. It has a low solubility in water but is soluble in organic solvents such as DMSO and ethanol.

Scientific Research Applications

Antiviral Research

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide: has potential applications in antiviral research due to its structural similarity to indole derivatives, which have shown inhibitory activity against influenza A and other viruses . The compound’s ability to be modified could help in developing new derivatives with enhanced antiviral properties.

Anti-inflammatory and Anticancer Studies

The cyclopropane core present in N-(3-amino-4-bromophenyl)cyclopropanecarboxamide is a feature of interest in anti-inflammatory and anticancer studies. Cyclopropane-containing compounds have been noted for their biological activities, which include potential therapeutic applications in inflammation and cancer treatment .

Antimicrobial Activity

Indole derivatives, which share a structural motif with N-(3-amino-4-bromophenyl)cyclopropanecarboxamide , are known for their broad-spectrum antimicrobial activities. This suggests that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Agent Research

The compound’s ability to interact with various biological receptors could make it a valuable scaffold for synthesizing derivatives aimed at neuroprotection. This application is particularly relevant in the context of diseases characterized by neurodegeneration .

Pharmaceutical Drug Development

With its low solubility in water and better solubility in organic solvents such as DMSO and ethanol, N-(3-amino-4-bromophenyl)cyclopropanecarboxamide could be used in the synthesis of drug candidates, especially for conditions requiring targeted delivery within the body.

Chemical Biology

The unique structural and chemical properties of the cyclopropane ring in N-(3-amino-4-bromophenyl)cyclopropanecarboxamide make it an interesting subject for chemical biology research. It could be used to study enzyme mechanisms or as a building block for synthesizing complex natural products .

Enzyme Inhibition Studies

Given the diverse biological activities of indole derivatives, N-(3-amino-4-bromophenyl)cyclopropanecarboxamide could be utilized in enzyme inhibition studies to explore new treatments for diseases like diabetes and Alzheimer’s, where enzyme regulation plays a crucial role .

Material Science

The compound’s structural properties could be explored in material science for the development of new materials with specific electronic or photonic properties, leveraging the aromatic nature of the indole-like structure .

Future Directions

The future research directions for “N-(3-amino-4-bromophenyl)cyclopropanecarboxamide” could involve further exploration of its biological activities and potential applications. For instance, compounds with similar structures have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

properties

IUPAC Name

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBMDKUINDHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-amino-4-bromophenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.